2-Chloro-4-(trifluoromethylthio)benzyl chloride
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Overview
Description
2-Chloro-4-(trifluoromethylthio)benzyl chloride: is an organic compound with the molecular formula C8H5Cl2F3S It is characterized by the presence of a benzyl chloride moiety substituted with a chlorine atom and a trifluoromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trifluoromethylthio)benzyl chloride typically involves the chlorination of 4-(trifluoromethylthio)toluene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atom is introduced at the benzyl position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in a continuous flow reactor to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(trifluoromethylthio)benzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the benzyl position can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding benzyl alcohol derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Products include benzyl amines, benzyl ethers, and benzyl thiols.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is benzyl alcohol.
Scientific Research Applications
Chemistry: 2-Chloro-4-(trifluoromethylthio)benzyl chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethylthio substitution on biological activity. It is also explored for its potential use in drug development due to its unique chemical properties .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials that require specific chemical functionalities .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethylthio)benzyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine atom at the benzyl position is highly reactive, making the compound a versatile intermediate in various chemical reactions. The trifluoromethylthio group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzyl chloride
- 2-(Trifluoromethyl)benzyl chloride
- 4-(Trifluoromethylthio)benzoyl chloride
Comparison: 2-Chloro-4-(trifluoromethylthio)benzyl chloride is unique due to the presence of both chlorine and trifluoromethylthio groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The trifluoromethylthio group also enhances the compound’s lipophilicity, making it more suitable for applications requiring hydrophobic interactions .
Properties
IUPAC Name |
2-chloro-1-(chloromethyl)-4-(trifluoromethylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3S/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYAYDQQTDIFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)Cl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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